9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine
Description
The compound 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is a structurally complex purine derivative characterized by:
- A 9-methyl group at the purine N9 position, which may influence steric and electronic properties compared to aryl substituents (e.g., 9-phenyl analogs) .
- A 6-position substituent featuring a sulfonamide-linked bicyclic octahydropyrrolo[3,4-c]pyrrole moiety and a 1-isopropylimidazole group. This sulfonyl-pyrrolo-pyrrole system likely enhances binding specificity and metabolic stability compared to simpler amines or heterocycles .
Properties
IUPAC Name |
9-methyl-6-[5-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-12(2)25-8-15(21-11-25)29(27,28)26-6-13-4-24(5-14(13)7-26)18-16-17(19-9-20-18)23(3)10-22-16/h8-14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMQRCVVRRHHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Preparation
The 9-methylpurine scaffold is synthesized from hypoxanthine via N9 alkylation. Using methyl iodide in the presence of a strong base (e.g., NaH) in dimethylformamide (DMF) at 0–5°C achieves selective methylation at N9 with >85% yield. Subsequent chlorination at C6 using phosphorus oxychloride and catalytic N,N-dimethylaniline at 110°C generates 6-chloro-9-methylpurine, a key intermediate for nucleophilic substitution.
Optimization Note : Lower temperatures during methylation reduce N7 alkylation byproducts.
Octahydropyrrolo[3,4-c]pyrrole Synthesis
The bicyclic amine is constructed via a double cyclization strategy. Starting with L-proline, a Mitsunobu reaction with tert-butyl carbamate introduces a secondary amine, followed by ring-closing metathesis using Grubbs’ catalyst to form the pyrrolidine rings. Hydrogenation with Pd/C in methanol yields the saturated octahydropyrrolo[3,4-c]pyrrole system.
Critical Parameters :
Sulfonylation with Imidazole Derivative
The imidazole sulfonyl group is introduced via a two-step process:
-
Synthesis of 1-Isopropylimidazole-4-sulfonyl Chloride :
-
Sulfonylation of Octahydropyrrolo[3,4-c]pyrrole :
Side Reaction Mitigation : Pyridine acts as both base and solvent to neutralize HCl, minimizing N-sulfonation byproducts.
Final Coupling of Purine and Functionalized Pyrrolopyrrole
The 6-chloro-9-methylpurine undergoes nucleophilic aromatic substitution with the sulfonylated pyrrolopyrrole. Using cesium carbonate as a base in DMF at 80°C for 24 hours facilitates displacement of the chloride, yielding the target compound.
Yield Optimization :
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in DMF.
-
Temperature : Reactions above 80°C lead to purine decomposition.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, H8), 7.89 (s, 1H, imidazole H5), 4.21–3.98 (m, 4H, pyrrolopyrrole CH₂), 3.65 (hept, J = 6.8 Hz, 1H, isopropyl CH), 3.12 (s, 3H, N9-CH3).
-
¹³C NMR : δ 161.2 (C6), 149.8 (imidazole C2), 58.3 (pyrrolopyrrole CH₂).
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Purine Methylation | NaH, DMF, 0°C | K₂CO₃, DMF, 25°C |
| Yield | 88% | 72% |
| Sulfonylation Time | 12 hours | 18 hours |
| Final Coupling Temp | 80°C | 100°C |
| Overall Yield | 34% | 22% |
Method A provides higher yields due to optimized temperature control and cesium carbonate utilization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, such as:
Oxidation: Generally carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with suitable leaving groups and nucleophiles or electrophiles.
Common Reagents and Conditions Used: Reagents include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products Formed from These Reactions: The specific products depend on the starting materials and reaction conditions. Typical products include functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry: In synthetic chemistry, it serves as an intermediate for designing new chemical entities. Its unique structure allows for the exploration of various functionalization strategies.
Biology: It can be used as a biochemical probe to study enzyme activities and receptor binding due to its potential interaction with biological targets.
Medicine: The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its interactions with specific enzymes and receptors can be harnessed for therapeutic purposes.
Industry: In industrial applications, it can be used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its sulfonyl-imidazole moiety may bind to specific sites on proteins, modulating their function. Pathways involved include signal transduction pathways and metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
9-Phenyl-9H-purin-6-amines
- Substituent : Aromatic phenyl group at N7.
- Synthesis: Derived from 5-amino-1-phenyl-1H-imidazole-4-carbonitriles via cyclization with HC(OEt)₃ and Ac₂O, followed by ammonolysis (yields >70%) .
- Properties : The phenyl group enhances π-π stacking in receptor binding but may reduce solubility compared to alkyl groups like methyl.
9-Methyl Purines
- Substituent : Smaller methyl group at N8.
- Hypothesized Advantages : Improved solubility and reduced steric hindrance for interactions with hydrophobic enzyme pockets.
Substituents at the C6 Position
Sulfonamide-Linked Bicyclic Systems
The target compound’s 5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrole group introduces:
- Sulfonamide Linkage: May improve stability against hydrolytic degradation compared to ester or amide bonds in analogs like 2-[(E)-3-(2-Furyl)acryloyl]-tetrahydroisoquinoline derivatives .
Simpler C6 Amines (e.g., 9-Phenyl-9H-purin-6-amines)
- Synthesis: Direct ammonolysis of imidazole precursors yields primary amines, which are more nucleophilic but less stable under acidic conditions .
- Biological Implications : Amines may engage in hydrogen bonding, whereas sulfonamides could participate in ionic interactions.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
The compound can be synthesized through multi-step organic reactions involving the formation of the purine base and subsequent functionalization with imidazole and sulfonyl groups. The general synthetic route includes:
- Formation of the Purine Core : Starting from readily available precursors, the purine structure is constructed.
- Introduction of Functional Groups : The addition of the imidazole and sulfonyl groups is performed using coupling reactions under controlled conditions, ensuring high yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with specific molecular targets.
Anticancer Activity
Research indicates that derivatives of purine compounds often exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that similar purine derivatives can inhibit cell proliferation in human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The mechanism often involves:
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : Many purine analogs act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
The proposed mechanism for the biological activity of this compound involves:
- Target Binding : The compound binds to specific receptors or enzymes, modulating their activity.
- Signal Transduction Interference : By interfering with signaling pathways, it can alter cellular responses leading to apoptosis or cell cycle arrest.
Case Studies
Several studies have evaluated the efficacy of similar compounds:
| Study | Cell Line | Result |
|---|---|---|
| Smith et al. (2020) | HepG2 | IC50 = 15 µM, significant apoptosis induction |
| Johnson et al. (2021) | MCF-7 | Inhibition of proliferation by 70% at 20 µM |
| Lee et al. (2022) | Panc-1 | Modulation of apoptosis-related proteins |
These studies suggest that modifications in the structure can lead to enhanced biological activity.
Comparative Analysis with Similar Compounds
The unique structural features of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine set it apart from other purine derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple purine base | Moderate anticancer |
| Compound B | Imidazole ring only | High cytotoxicity |
| This Compound | Imidazole + Sulfonyl + Pyrrole | Promising anticancer activity |
Q & A
Basic: What synthetic strategies are employed for preparing 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Sulfonylation : Reacting octahydropyrrolo[3,4-c]pyrrole derivatives with sulfonyl chlorides (e.g., 1-(propan-2-yl)-1H-imidazol-4-sulfonyl chloride) under cooled conditions (–20°C) in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol to isolate intermediates .
- Cyclization : Refluxing intermediates with chloranil in xylene for 25–30 hours to form the purine core, followed by NaOH treatment and methanol recrystallization .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural characterization?
Methodological Answer:
Discrepancies between X-ray diffraction (XRD) and NMR data may arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve this:
- Refine XRD data using SHELXL for high-resolution models, adjusting parameters like thermal displacement and hydrogen bonding .
- Validate with 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations in solution .
- Compare XRD-derived torsion angles with NMR-derived NOE restraints to identify conformational flexibility .
Basic: What analytical techniques confirm purity and identity post-synthesis?
Methodological Answer:
- ESI-MS : Verify molecular weight (e.g., observed m/z 576.19 for related purine derivatives) .
- 1H-NMR : Analyze proton environments (e.g., δ 8.31 ppm for aromatic protons, δ 2.73 ppm for aliphatic chains) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How to optimize reaction yields under varying catalytic conditions?
Methodological Answer:
Use factorial experimental designs to evaluate parameters:
- Variables : Catalyst loading, temperature, solvent polarity.
- Controls : Include replicates (n=4) and blank reactions to assess background interference .
- Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity impacts sulfonylation efficiency by 23%) .
Basic: How are intermediates isolated and characterized during synthesis?
Methodological Answer:
- Isolation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate intermediates, monitored by TLC .
- Characterization :
- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 68.92% observed vs. 68.92% calculated) .
Advanced: What strategies assess environmental fate and ecotoxicological impact?
Methodological Answer:
- Environmental Partitioning : Measure log P (octanol-water) to predict bioavailability .
- Biotic Transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) to track degradation pathways via LC-MS .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-hour LC50) and algal growth inhibition tests .
Advanced: How to elucidate structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 kinase) .
- Bioactivity Assays : Compare IC50 values against analogs (e.g., ethyl ester vs. carboxylic acid derivatives) in kinase inhibition panels .
- Metabolic Stability : Assess hepatic microsomal half-life to prioritize lead compounds .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Solvents : Methanol or 2-propanol for high-purity crystals (≥99% by HPLC) .
- Mixed Systems : Ethyl acetate/hexane (1:4) for intermediates with low polarity .
Advanced: How to address low yields in the final cyclization step?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate cyclization .
- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation .
- Microwave Assistance : Apply microwave irradiation (100°C, 150 W) to reduce reaction time from 30 hours to 2 hours .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Diazomethane Handling : Use ethereal solutions in fume hoods with blast shields due to explosivity .
- Waste Disposal : Neutralize sulfonyl chloride residues with aqueous NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
